molecular formula C23H21ClN2O2 B13773961 4-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride CAS No. 66147-36-2

4-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride

Cat. No.: B13773961
CAS No.: 66147-36-2
M. Wt: 392.9 g/mol
InChI Key: NGOADTKISQPERO-UHFFFAOYSA-N
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Description

4-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of acridine, a compound with a wide range of applications in various scientific fields. The presence of the acridine moiety in its structure makes it particularly interesting for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride typically involves the reaction of 9-aminoacridine with 4-bromobutyric acid. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cancer Therapy

4-Phenylbutyric acid has demonstrated significant potential in cancer treatment:

  • Inhibition of Tumor Growth : Studies have shown that 4-PBA can inhibit the growth of various cancer cell lines, including gastric carcinoma cells. In vitro experiments indicated that treatment with 4-PBA led to cell cycle arrest and apoptosis in these cells .
  • Mechanism of Action : The compound acts by modulating the expression of genes involved in cell proliferation and apoptosis. Its role as an HDAC inhibitor allows it to alter chromatin structure and gene expression profiles associated with tumor growth .

Neuroprotection

4-Phenylbutyric acid has been investigated for its neuroprotective effects:

  • Retinal Protection : Research indicates that 4-PBA can suppress endoplasmic reticulum (ER) stress, which is implicated in neurodegenerative diseases. In animal models, it has been shown to protect retinal neurons from light-induced damage .
  • Mechanism : By inhibiting ER stress pathways, 4-PBA helps maintain cellular homeostasis and prevents apoptosis in neuronal cells .

Viral Infections

Recent studies have explored the efficacy of 4-PBA against viral infections:

  • Inhibition of Virus Replication : 4-PBA has been shown to inhibit the replication of various viruses, including Japanese Encephalitis Virus (JEV) and African swine fever virus (ASFV). It disrupts virus-induced hypo-acetylation of histones, which is crucial for viral replication .
  • Therapeutic Potential : The ability to modulate the immune response and reduce inflammation makes 4-PBA a candidate for therapeutic strategies against viral infections .

Cancer Research Case Study

A study conducted on human gastric carcinoma cells demonstrated that varying concentrations of 4-PBA significantly inhibited cell proliferation in a dose-dependent manner. The research utilized flow cytometry to analyze cell cycle distribution and confirmed that treatment with 4-PBA led to G1 phase arrest .

Neuroprotection Case Study

In an experiment assessing retinal protection, mice treated with 4-PBA exhibited reduced markers of ER stress following exposure to damaging light levels compared to control groups. This suggests that 4-PBA may be effective in preserving visual function under stress conditions .

Data Tables

Application AreaMechanismKey Findings
Cancer TherapyHDAC inhibitionInhibits growth of gastric carcinoma cells
NeuroprotectionER stress inhibitionProtects retinal neurons from light-induced damage
Viral InfectionsDisruption of viral replicationInhibits JEV and ASFV replication

Mechanism of Action

The mechanism of action of 4-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride involves its interaction with biological molecules such as DNA. The acridine moiety intercalates between DNA base pairs, disrupting the normal function of the DNA and leading to various biological effects. This intercalation can inhibit DNA replication and transcription, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride is unique due to the presence of the acridine moiety, which imparts specific biological activities such as DNA intercalation. This makes it particularly valuable in research focused on DNA interactions and potential anticancer therapies .

Biological Activity

4-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride, is a compound of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

4-(p-(9-Acridinylamino)phenyl)butyric acid is a derivative of acridine, which is known for its antitumor properties. The compound functions primarily as a histone deacetylase (HDAC) inhibitor, influencing gene expression and cellular processes associated with cancer progression.

The primary mechanism through which 4-(p-(9-Acridinylamino)phenyl)butyric acid exerts its biological effects includes:

  • Histone Deacetylase Inhibition : By inhibiting HDACs, the compound promotes the acetylation of histones, leading to a more open chromatin structure and increased transcription of tumor suppressor genes.
  • Induction of Apoptosis : The compound has been shown to induce programmed cell death in various cancer cell lines by activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest : It can halt the cell cycle at specific checkpoints, preventing cancer cells from proliferating.

Biological Activity Overview

The biological activities of 4-(p-(9-Acridinylamino)phenyl)butyric acid have been documented in several studies. Below is a summary table highlighting key findings from various research articles.

StudyModelFindings
In vitro cancer cell linesDemonstrated significant cytotoxicity against various cancer types, including leukemia and solid tumors.
Multicellular spheroidsShowed reduced effectiveness in spheroid models compared to monolayer cultures, indicating potential drug transport limitations.
Animal model (isoproterenol-induced myocardial infarction)Improved cardiac function and reduced oxidative stress markers when administered at optimal doses.
Clinical observationsReported antineoplastic properties, promoting growth arrest and apoptosis in resistant cancer cell lines.

Study 1: Cytotoxic Activity Against Cancer Cells

In a study examining the cytotoxic effects of 4-(p-(9-Acridinylamino)phenyl)butyric acid on various cancer cell lines, it was found that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation. The results suggested that this compound could be an effective agent against tumors resistant to conventional therapies.

Study 2: Cardio-Protective Effects

Another research focused on the cardio-protective effects of the compound in a rat model of myocardial infarction induced by isoproterenol. The administration of 4-(p-(9-Acridinylamino)phenyl)butyric acid resulted in improved hemodynamic parameters and reduced inflammatory responses, highlighting its potential as a therapeutic agent beyond oncology .

Properties

CAS No.

66147-36-2

Molecular Formula

C23H21ClN2O2

Molecular Weight

392.9 g/mol

IUPAC Name

4-[4-(acridin-10-ium-9-ylamino)phenyl]butanoic acid;chloride

InChI

InChI=1S/C23H20N2O2.ClH/c26-22(27)11-5-6-16-12-14-17(15-13-16)24-23-18-7-1-3-9-20(18)25-21-10-4-2-8-19(21)23;/h1-4,7-10,12-15H,5-6,11H2,(H,24,25)(H,26,27);1H

InChI Key

NGOADTKISQPERO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=[NH+]2)NC4=CC=C(C=C4)CCCC(=O)O.[Cl-]

Origin of Product

United States

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